1-(Benzenesulfonylmethyl)-4-chlorobenzene
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Overview
Description
1-(Benzenesulfonylmethyl)-4-chlorobenzene is an organic compound characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a 4-chlorobenzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonylmethyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 4-chlorotoluene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonylmethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield benzenesulfonic acid, while reduction can produce benzenesulfide.
Scientific Research Applications
1-(Benzenesulfonylmethyl)-4-chlorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Benzenesulfonylmethyl)-4-chlorobenzene exerts its effects involves interactions with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
Benzenesulfonyl chloride, 4-methyl-: Contains a methyl group instead of a chlorobenzene ring.
Uniqueness: 1-(Benzenesulfonylmethyl)-4-chlorobenzene is unique due to the presence of both a benzenesulfonyl group and a 4-chlorobenzene ring, which imparts distinct chemical and physical properties. This combination allows for a wide range of reactivity and applications that are not observed in similar compounds.
Properties
CAS No. |
51229-56-2 |
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Molecular Formula |
C13H11ClO2S |
Molecular Weight |
266.74 g/mol |
IUPAC Name |
1-(benzenesulfonylmethyl)-4-chlorobenzene |
InChI |
InChI=1S/C13H11ClO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
QVJNFMFPRYREOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
51229-56-2 | |
Origin of Product |
United States |
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